![molecular formula C16H9Cl2NOS B2991962 3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 303985-57-1](/img/structure/B2991962.png)
3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile” is a complex organic molecule. It contains a benzothiophene group, which is a type of heterocyclic compound, and a nitrile group, which is a type of functional group consisting of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. While specific data for this compound is not available, similar compounds have been analyzed using methods such as X-ray single crystal analyses .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For a related compound, 2,4-Dichlorophenylacetic acid, the molecular weight is 205.04, and it is a solid at room temperature .
科学的研究の応用
Synthesis and Structural Characterization
Research has delved into the synthesis and crystal structure determination of compounds with structural similarities to 3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile. For instance, the synthesis of β-enaminonitrile derivatives through reactions involving specific naphthols, dichlorobenzaldehydes, and malononitrile under microwave irradiation has been reported. These compounds were characterized using various spectroscopic techniques and evaluated for their cytotoxic activity against human cancer cell lines, showcasing a methodology for synthesizing and assessing the biological activities of related compounds (El Gaafary et al., 2021).
Molecular Docking and Biological Activities
The crystal structure and antimicrobial activity of derivatives have been analyzed, demonstrating their potential as antimicrobial agents. These studies included molecular docking to predict interactions with biological targets, providing a foundation for understanding the biological relevance of these compounds (Okasha et al., 2022). Another study focused on antitumor and tyrosine kinase receptor inhibition, indicating the potential of these compounds in cancer therapy and their mechanism of action via molecular docking studies (El-Agrody et al., 2022).
Chemical Reactions and Mechanistic Studies
Investigations into the reactivity and photolysis of related compounds offer insights into their chemical properties and reaction mechanisms. For example, the photodenitrogenation of diethoxy-substituted diazene in nonprotic solvents was studied, providing evidence of the formation of intermediates through diradical mechanisms and highlighting the stability and reactivity of such intermediates (Abe et al., 2000).
Electrochemical Studies and Applications
Electrochemical polymerization and characterization of thiophene derivatives, including those substituted at the 3-position, have been explored for their suitability in applications like electrochromic displays. These studies provide valuable information on the synthesis, electrochemical behavior, and application potential of conducting copolymers based on thiophene derivatives (Alves et al., 2010).
Safety And Hazards
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS/c17-11-6-5-10(13(18)7-11)9-20-16-12-3-1-2-4-14(12)21-15(16)8-19/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKOSLXJKJTAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



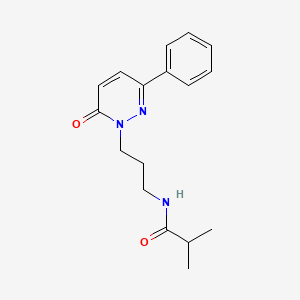
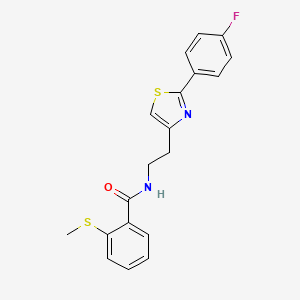
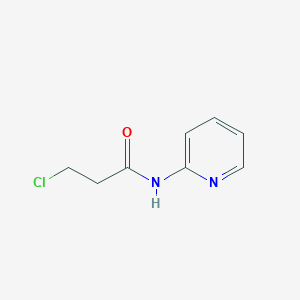
![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2991888.png)
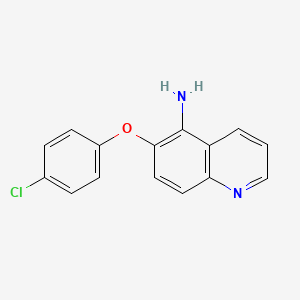
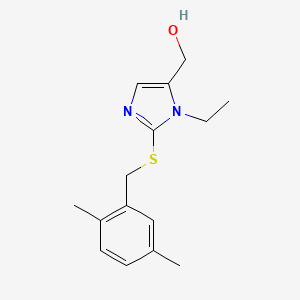
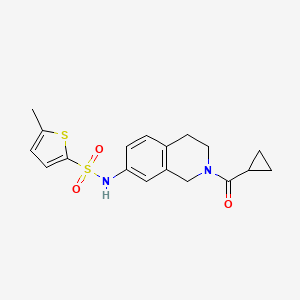
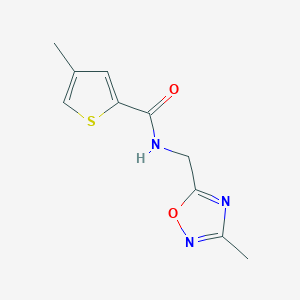


![(3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2991900.png)
